N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
878934-82-8 |
|---|---|
Molecular Formula |
C11H9N5O2S2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9N5O2S2/c17-20(18,11-2-1-7-19-11)13-9-3-5-10(6-4-9)16-8-12-14-15-16/h1-8,13H |
InChI Key |
ZQNYWBFKPWRDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Sodium Azide/Triethyl Orthoformate Protocol
In glacial acetic acid, 4-amino-substituted phenyl precursors react with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under reflux (110–120°C, 6–8 h). This generates the tetrazole ring through a [2+3] cycloaddition mechanism, producing 4-(1H-tetrazol-1-yl)aniline intermediates. For example:
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate tetrazole formation. Using acetonitrile as solvent and catalytic zinc bromide (ZnBr₂), reaction times reduce to 30–45 minutes with comparable yields (70–75%).
Sulfonamide Coupling Reactions
The second critical step involves coupling the tetrazole-substituted aniline with thiophene-2-sulfonyl chloride.
Classical Schotten-Baumann Conditions
In a biphasic system (water/dichloromethane), 4-(1H-tetrazol-1-yl)aniline reacts with thiophene-2-sulfonyl chloride (1.1 equiv) in the presence of sodium bicarbonate (NaHCO₃) at 0–5°C:
Solvent-Free Mechanochemical Approach
Ball milling techniques eliminate solvent use, enhancing atom economy. Mixing stoichiometric amounts of 4-(1H-tetrazol-1-yl)aniline and thiophene-2-sulfonyl chloride with K₂CO₃ (1.5 equiv) for 60 minutes achieves 82% yield.
Purification and Characterization
Crude products undergo recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane, 3:7). Key spectral data include:
Regioselective Modifications
Ortho-Functionalized Derivatives
Introducing methoxy groups at the ortho position (as in N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide) requires protecting group strategies. Sequential protection/deprotection of the amino group enables selective methoxylation before tetrazole formation.
Post-Synthetic Bromination
Electrophilic bromination of the thiophene ring using N-bromosuccinimide (NBS) in dimethylformamide (DMF) produces 5-bromo derivatives, enabling further cross-coupling reactions.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Tetrazole Regiochemistry : The 1H-tetrazol-1-yl isomer predominates due to thermodynamic control during cycloaddition.
-
Sulfonamide Hydrolysis Risk : Acidic conditions during tetrazole formation may cleave sulfonamide bonds, necessitating stepwise synthesis.
-
Scale-Up Considerations : Pilot-scale trials recommend continuous flow reactors for tetrazole synthesis to improve safety with NaN₃ .
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole ring undergoes selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Tetrazole N-oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C, 6h | Tetrazole N-oxide derivatives | |
| Thiophene ring oxidation | KMnO<sub>4</sub>/H<sup>+</sup>, reflux | Thiophene sulfone or sulfoxide products |
Key findings:
-
The tetrazole N-oxide derivatives exhibit enhanced hydrogen-bonding capacity, potentially improving biological target interactions.
-
Thiophene oxidation products show increased polarity, influencing solubility profiles.
Reduction Reactions
Reductive modifications target both the sulfonamide and tetrazole groups:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfonamide reduction | LiAlH<sub>4</sub>/THF, reflux | Thiophene-2-thiol and amine byproducts | |
| Tetrazole ring reduction | H<sub>2</sub>/Pd-C, ethanol | Partially saturated tetrazole analogs |
Key findings:
-
Sulfonamide reduction disrupts the hybrid structure, generating simpler aromatic fragments.
-
Catalytic hydrogenation preserves the tetrazole ring while modifying substituents.
Substitution Reactions
The thiophene and phenyl rings undergo electrophilic and nucleophilic substitutions:
Electrophilic Substitution on Thiophene
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 5-Nitro-thiophene sulfonamide | |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | Thiophene-2-sulfonic acid derivatives |
Nucleophilic Substitution on Phenyl
Key findings:
-
Nitration occurs preferentially at the 5-position of the thiophene ring due to electron-withdrawing sulfonamide effects.
-
Bromination of the phenyl ring proceeds regioselectively under Lewis acid catalysis .
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | Thiophene-2-sulfonic acid + 4-aminophenyltetrazole | |
| Basic hydrolysis | NaOH (10%), 100°C, 8h | Sodium thiophene-2-sulfonate + tetrazole derivatives |
Key findings:
-
Hydrolysis yields pharmacologically relevant fragments, such as sulfonic acids and free amines.
-
Reaction rates depend on the electronic effects of substituents on the phenyl ring.
Alkylation of Tetrazole Ring
The tetrazole N-atoms participate in alkylation reactions:
Key findings:
-
Alkylation increases the compound’s lipophilicity, impacting membrane permeability .
-
Steric hindrance from bulky alkyl groups can reduce enzymatic binding affinity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Key findings:
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiophene moieties often exhibit significant antimicrobial properties. Studies have shown that N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide can inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) of this compound were found to be comparable to those of established antibiotics, demonstrating its potential as a therapeutic agent against infections .
1.2 Anticancer Potential
The anticancer effects of this compound have been explored in various cancer cell lines. In vitro studies have indicated that this compound exhibits cytotoxicity against cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further research is necessary to clarify the specific pathways involved .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or the tetrazole moiety can significantly enhance its efficacy against various biological targets. For instance, certain substitutions on the phenyl ring have been shown to improve binding affinity to specific enzymes, enhancing the compound's therapeutic potential .
Case Studies
3.1 Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains, with MIC values lower than those of traditional antibiotics such as linezolid. This highlights its potential as a novel antibacterial agent .
3.2 Case Study on Cytotoxic Effects
In another study assessing the cytotoxic effects of this compound, researchers found that it induced apoptosis in cancer cell lines at relatively low concentrations. The study provided evidence that this compound could serve as a lead compound for developing new anticancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Compound Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant against MRSA | |
| Anticancer | Cytotoxic to A549, MCF7 | |
| Enzyme Inhibition | High binding affinity |
Table 2: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The compound’s sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide with structurally related sulfonamides:
Key Observations :
- Substituent Effects : Bromination (as in compound 9) increases molecular weight and may enhance lipophilicity, while tetrazole groups (as in the title compound) improve metabolic stability and hydrogen-bonding capacity .
- Synthetic Yields: Alkylation reactions (e.g., compound 8) typically yield >70%, whereas multi-step syntheses (e.g., Elinogrel) are less efficient .
Tautomerism and Stability
- Tautomeric Forms : Thiophene sulfonamides with triazole or tetrazole substituents (e.g., the title compound) exist predominantly in the thione tautomeric form, as confirmed by IR (absence of νS-H) and NMR data .
- Thermal Stability: Derivatives like N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 380427-32-7) are stable in DMSO and methanol, with decomposition temperatures >200°C .
Biological Activity
N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic compound that incorporates a tetrazole moiety with a thiophene-2-sulfonamide structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Structural Characteristics
The structural components of this compound play a crucial role in its biological activity:
- Tetrazole Moiety : The tetrazole ring is a five-membered heterocyclic compound rich in nitrogen, which enhances the compound's ability to interact with various biological targets. It acts as a bioisostere for carboxylic acids, facilitating interactions with enzymes and receptors.
- Thiophene Component : The thiophene ring contributes to the compound's solubility and membrane permeability, enhancing bioavailability.
Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiophene structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 μg/mL |
| This compound | Escherichia coli | 1.0 μg/mL |
These results suggest that the compound can disrupt bacterial cell wall synthesis and inhibit critical bacterial enzymes .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. The compound has shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation:
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| This compound | 75% | 10 μM |
In animal models, this compound exhibited reduced inflammation markers comparable to standard anti-inflammatory drugs like ibuprofen .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 5.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 7.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 6.0 | Disruption of mitochondrial function |
The mechanism of action appears to involve the induction of apoptosis and disruption of mitochondrial function, which are critical pathways in cancer cell death .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and E. coli, demonstrating significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its effectiveness in reducing inflammation .
- Cytotoxicity Against Cancer Cells : A series of experiments involving various cancer cell lines showed that the compound significantly inhibited cell growth and induced apoptosis in HCT116 cells through caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide, and how can its purity be validated?
The compound can be synthesized via cyclization and sulfonylation reactions. For example, a thiophene sulfonamide core can be functionalized with a tetrazole ring using Lawesson’s reagent for sulfur incorporation, followed by oxidative chlorination (as seen in analogous sulfonamide syntheses) . Purity validation requires HPLC (≥98% purity) coupled with spectroscopic characterization (e.g., H/C NMR, mass spectrometry). Key spectral markers include aromatic proton resonances (δ 7.6–8.1 ppm for thiophene and tetrazole-substituted phenyl groups) and molecular ion peaks (e.g., m/z 448.6 in ESI-MS) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs. For instance, thiophene sulfonamides with tetrazole groups have shown antimicrobial and antitumor activity. Screen against panels of cancer cell lines (e.g., NCI-60) and bacterial strains (e.g., multidrug-resistant Staphylococcus aureus) using viability assays (MTT/XTT). Include positive controls like doxorubicin (anticancer) or ciprofloxacin (antimicrobial) .
Q. What computational tools are effective for predicting the compound’s physicochemical properties?
Use QSAR models and software like MarvinSketch or ChemAxon to calculate logP (lipophilicity), pKa (acidity of the tetrazole NH), and solubility. Molecular docking (AutoDock Vina) can predict binding to targets like proteasomes or bacterial enzymes, guided by structural similarities to reported inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the tetrazole-thiophene sulfonamide coupling step?
Vary catalysts (e.g., ZnCl₂ for tetrazole formation), solvents (DMF vs. THF), and temperature (80–120°C). Monitor intermediates via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of thiophene sulfonyl chloride to tetrazole-phenylamine). Recent studies achieved 22% yield using method B (microwave-assisted synthesis), suggesting energy-efficient alternatives .
Q. What strategies are recommended for analyzing contradictory bioactivity data across cell lines?
Contradictions may arise from cell-specific uptake or metabolic differences. Validate results via orthogonal assays (e.g., apoptosis markers vs. viability). Use multi-omics (transcriptomics/proteomics) to identify resistance mechanisms. For example, in a 60-cell-line panel, cluster responsive lines by genetic biomarkers (e.g., p53 status) to refine therapeutic hypotheses .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Modify the tetrazole ring (e.g., replace with triazoles) or thiophene substituents (e.g., electron-withdrawing groups). In proteasome inhibitors, substituting the sulfonamide with acetyl groups increased activity 10-fold. Test derivatives in dose-response assays (IC₅₀) and correlate with computed binding energies .
Q. What mechanistic studies are critical to elucidate the compound’s mode of action?
Perform target deconvolution via pull-down assays (chemical proteomics) or CRISPR-Cas9 screens. For antimicrobial activity, assess membrane disruption (propidium iodide uptake) or enzyme inhibition (e.g., β-lactamase). For anticancer effects, evaluate proteasome inhibition (chymotrypsin-like activity assays) .
Methodological Notes
- Synthesis Challenges : Tetrazole stability under acidic conditions may require inert atmospheres or low-temperature steps .
- Data Reprodubility : Include triplicate runs in bioassays and disclose solvent/DMSO concentrations to mitigate false negatives .
- Safety : Tetrazole derivatives may exhibit exothermic decomposition; conduct DSC analysis to assess thermal risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
